rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide
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Overview
Description
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide is a chiral compound with significant interest in various fields of chemistry and biology
Preparation Methods
The synthesis of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide involves several steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the difluoromethyl group and subsequent amidation with aniline to form the final product. The reaction conditions typically involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agents used.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and cyclopropane ring contribute to its binding affinity and specificity. The compound may inhibit or activate its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
rac-(1R,2S)-2-(trifluoromethyl)-N-phenylcyclopropane-1-carboxamide: Similar structure but with a trifluoromethyl group, leading to different chemical properties and reactivity.
rac-(1R,2S)-2-(methyl)-N-phenylcyclopropane-1-carboxamide: Lacks the fluorine atoms, resulting in different biological activity and applications. The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11F2NO |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(1S,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)11(15)14-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9+/m1/s1 |
InChI Key |
AYRPOEKZQQYDOS-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)NC2=CC=CC=C2)C(F)F |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
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